molecular formula C13H18BrNO3S B497858 5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 927636-85-9

5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B497858
CAS No.: 927636-85-9
M. Wt: 348.26g/mol
InChI Key: GEXSWGOWUYTOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide include other brominated benzenesulfonamides and methoxy-substituted sulfonamides. These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9-7-12(18-2)13(8-11(9)14)19(16,17)15-10-5-3-4-6-10/h7-8,10,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSWGOWUYTOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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